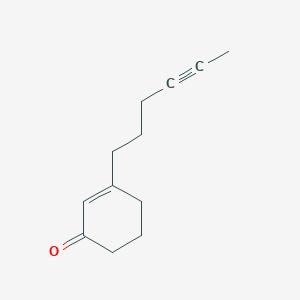
3-(Hex-4-YN-1-YL)cyclohex-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hex-4-YN-1-YL)cyclohex-2-EN-1-one is an organic compound characterized by a cyclohexenone core with a hexynyl substituent at the third position. This compound is of interest due to its unique structure, which combines an enone system with an alkyne group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Birch Reduction: One common method to synthesize cyclohexenones involves the Birch reduction of anisole followed by acid hydrolysis.
α-Bromination and Base Treatment: Cyclohexanone can be converted to cyclohexenone through α-bromination followed by treatment with a base.
Hydrolysis and Oxidation: Hydrolysis of 3-chlorocyclohexene followed by oxidation of the resulting cyclohexenol.
Industrial Production Methods
Industrial production of cyclohexenones often involves large-scale Birch reduction processes due to their efficiency and scalability. The use of robust catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Cyclohexenones can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of cyclohexenones can yield cyclohexanones or other reduced derivatives.
Substitution: The enone system in cyclohexenones is reactive towards nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: tert-Butyl hydroperoxide (TBHP) is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Nucleophiles: Organocopper compounds and Grignard reagents are frequently used in substitution reactions.
Major Products
Oxidation: Oxidized enones and diketones.
Reduction: Cyclohexanones and alcohols.
Substitution: Various substituted cyclohexenones depending on the nucleophile used.
Scientific Research Applications
3-(Hex-4-YN-1-YL)cyclohex-2-EN-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Hex-4-YN-1-YL)cyclohex-2-EN-1-one involves its reactivity as an enone. The compound can participate in Michael addition reactions with nucleophiles, leading to the formation of various adducts . The presence of the alkyne group also allows for further functionalization through click chemistry and other alkyne-specific reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler enone without the alkyne substituent.
3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-en-1-one: Similar structure with an ethoxy group instead of a hexynyl group.
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-: A more complex enone with additional functional groups.
Uniqueness
3-(Hex-4-YN-1-YL)cyclohex-2-EN-1-one is unique due to the combination of an enone system with an alkyne group, providing a versatile platform for various chemical transformations. This dual functionality allows for a broader range of reactions and applications compared to simpler enones .
Properties
CAS No. |
105518-69-2 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-hex-4-ynylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H16O/c1-2-3-4-5-7-11-8-6-9-12(13)10-11/h10H,4-9H2,1H3 |
InChI Key |
YDMWPUTYRUGADP-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCCC1=CC(=O)CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14322908.png)
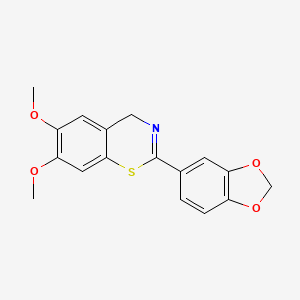
![4-[(Naphthalen-2-yl)methyl]-1,1'-biphenyl](/img/structure/B14322914.png)
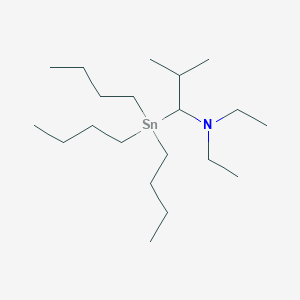
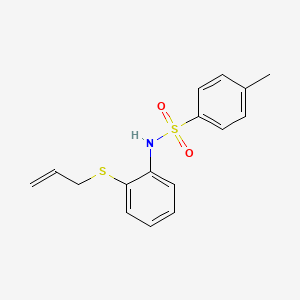

![1-Nitro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14322942.png)
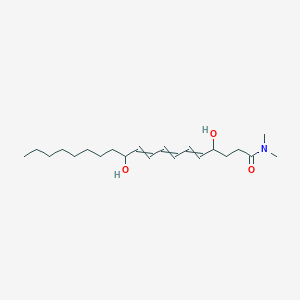



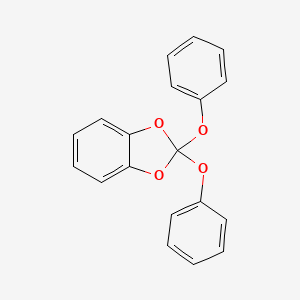
![2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B14322976.png)
![10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol](/img/structure/B14322984.png)
